molecular formula C15H10N4O B11477848 1-(2-phenyl-1-benzofuran-5-yl)-1H-tetrazole

1-(2-phenyl-1-benzofuran-5-yl)-1H-tetrazole

Cat. No.: B11477848
M. Wt: 262.27 g/mol
InChI Key: DZVXIMIXQZFGRQ-UHFFFAOYSA-N
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Description

1-(2-Phenyl-1-benzofuran-5-yl)-1H-1,2,3,4-tetrazole is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a benzofuran moiety linked to a tetrazole ring, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenyl-1-benzofuran-5-yl)-1H-1,2,3,4-tetrazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenyl-1-benzofuran-5-yl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could result in a variety of functionalized tetrazole derivatives.

Scientific Research Applications

1-(2-Phenyl-1-benzofuran-5-yl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique pharmacological profile.

    Industry: It finds applications in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-(2-phenyl-1-benzofuran-5-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with biological receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • 2-Phenyl-1-benzofuran-5-amine
  • 5-Amino-2-phenylbenzofuran

Comparison: Compared to similar compounds, 1-(2-phenyl-1-benzofuran-5-yl)-1H-1,2,3,4-tetrazole is unique due to the presence of the tetrazole ring, which imparts additional chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

1-(2-phenyl-1-benzofuran-5-yl)tetrazole

InChI

InChI=1S/C15H10N4O/c1-2-4-11(5-3-1)15-9-12-8-13(6-7-14(12)20-15)19-10-16-17-18-19/h1-10H

InChI Key

DZVXIMIXQZFGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)N4C=NN=N4

Origin of Product

United States

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